3-(1-Methylcyclohexyl)-3-oxopropanenitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(1-Methylcyclohexyl)-3-oxopropanenitrile consists of a cyclohexane ring with a methyl group and a nitrile group attached. The location of the methyl group relative to the cyclohexane double bond creates three different structural isomers . The exact conformation and stereochemistry depend on the specific isomer.
Scientific Research Applications
- Researchers study its ligand properties and its behavior when coordinating with transition metals. The resulting metal complexes may have applications in catalysis or materials science .
Coordination Chemistry and Metal Complexes
Toxicology and Safety Considerations
Mechanism of Action
Target of Action
It is structurally similar to methylcyclohexene , which is known to interact with various organic compounds and can be used as a reagent or intermediate to derive other organic compounds .
Mode of Action
Based on its structural similarity to methylcyclohexene , it can be inferred that it might undergo similar chemical reactions. For instance, methylcyclohexene can undergo oxidation with several oxidizing agents .
Biochemical Pathways
It’s worth noting that methylcyclohexene, a structurally similar compound, can undergo e2 elimination reactions . In these reactions, the orientation of the reactant species in the E2 transition state is crucial, and this could potentially affect various biochemical pathways .
Pharmacokinetics
The physicochemical properties of a structurally similar compound, methylcyclohexene, such as its solubility in water , could provide some insights into its potential bioavailability.
Result of Action
Given its structural similarity to methylcyclohexene , it might exhibit similar chemical reactivity, leading to various potential effects at the molecular and cellular levels.
properties
IUPAC Name |
3-(1-methylcyclohexyl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(9(12)5-8-11)6-3-2-4-7-10/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHRTFVZNKBMRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447988 | |
Record name | 3-(1-Methylcyclohexyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95882-32-9 | |
Record name | 3-(1-Methylcyclohexyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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